Rhodanine

Catalog No.
S609446
CAS No.
141-84-4
M.F
C3H3NOS2
M. Wt
133.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhodanine

CAS Number

141-84-4

Product Name

Rhodanine

IUPAC Name

2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C3H3NOS2

Molecular Weight

133.2 g/mol

InChI

InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)

InChI Key

KIWUVOGUEXMXSV-UHFFFAOYSA-N

SMILES

C1C(=O)NC(=S)S1

Solubility

Very soluble (NTP, 1992)
0.02 M
FREELY SOL IN BOILING WATER, IN METHANOL, ETHANOL, DIMETHYLFORMAMIDE, ETHER, ALKALIES, AMMONIA, HOT ACETIC ACID
SLIGHTLY SOL IN WATER; INSOL IN PETROLEUM ETHER
>20 [ug/mL]

Synonyms

2-Thio-4-ketothiazolidine; 2-Thio-4-thiazolinone; 2-Thioxo-1,3-thiazolidin-4-one; 2-Thioxo-4-thiazolidinone; 4-Oxo-1,3-thiazolidine-2-thione; 4-Oxo-2-thiazolidinethione; 4-Oxo-2-thionothiazolidine; 4-Oxo-2-thioxothiazolidine; 4-Thiazolidinone-2-thion

Canonical SMILES

C1C(=O)NC(=S)S1

Isomeric SMILES

C1C(=O)N=C(S1)S

Promising Lead Molecule for Drug Development

Rhodanine serves as a valuable scaffold in medicinal chemistry due to its ease of modification and ability to interact with various biomolecules []. This makes it a promising lead molecule for developing new drugs with diverse therapeutic potential. Research has explored rhodanine derivatives as potential candidates for treating various conditions, including:

  • Antiviral agents: Studies have investigated the antiviral properties of rhodanine derivatives against various viruses, including Echovirus 12 and SARS-CoV-2 [, ].
  • Anticancer agents: Rhodanine derivatives have shown promising antitumor activity in various cancer cell lines, suggesting their potential as anticancer agents [].
  • Antimicrobial agents: Research has explored the potential of rhodanine derivatives as antibacterial and antifungal agents [].
  • Antidiabetic agents: Some rhodanine derivatives have exhibited antidiabetic activity in pre-clinical studies [].

Advantages of Rhodanine for Drug Discovery

Several advantages make rhodanine an attractive candidate for drug discovery:

  • Structural diversity: The core structure of rhodanine can be readily modified with different functional groups, leading to a vast library of potential drug candidates with diverse biological activities [].
  • Synthetic accessibility: Rhodanine and its derivatives are relatively easy to synthesize, making them readily available for further research and development [].
  • Favorable pharmacokinetic properties: Some rhodanine derivatives have shown good solubility and bioavailability, making them potentially suitable for oral administration [].

Rhodanine is a five-membered heterocyclic organic compound, meaning it contains a ring structure with atoms of different elements. This specific ring structure is known as a thiazolidine core []. Marceli Nencki discovered rhodanine in 1877 and named it "Rhodaninsaure" due to its synthesis from ammonium rhodanide (now called ammonium thiocyanate) []. Rhodanine has gained interest in scientific research for its potential applications in medicinal chemistry [].


Molecular Structure Analysis

Rhodanine's structure features a thiazolidine core, a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms. A carbonyl group (C=O) is attached to one of the carbon atoms in the ring, and a thioxo group (S=C) is linked to the adjacent carbon atom []. This specific arrangement of atoms is believed to contribute to rhodanine's diverse biological activities [].


Chemical Reactions Analysis

Synthesis:

The traditional synthesis of rhodanine involves reacting ammonium thiocyanate with chloroacetic acid in water. The reaction can be represented by the following balanced chemical equation []:

NH₄SCN + CH₂ClCOOH + H₂O → C₃H₃NO₂S₂ + NH₄Cl + HCl

More recent methods for rhodanine synthesis involve cyclization reactions using various starting materials [].

Other Relevant Reactions:

Rhodanine can undergo various chemical reactions due to the presence of reactive functional groups. These reactions include alkylation, acylation, and condensation reactions, which allow for the creation of diverse rhodanine derivatives [].


Physical And Chemical Properties Analysis

  • Melting point: 166-171 °C []
  • Solubility: Soluble in ethanol and dimethyl sulfoxide []
  • Appearance: White to slightly yellow crystalline powder []

The exact mechanism of action for rhodanine is still under investigation. However, research suggests it may interact with various enzymes and cellular processes. For example, some studies indicate rhodanine's potential to inhibit viral replication []. Rhodanine derivatives have shown activity against various diseases, including diabetes, cancer, and bacterial infections [, ]. However, the specific mechanisms by which these derivatives work can vary.

While detailed safety information on rhodanine is limited, it is recommended to handle it with care as it is a potentially irritating compound []. More research is needed to fully understand its toxicological profile.

Physical Description

Rhodanine appears as light yellow crystals. Density 0.868 g / cm3. Melting point 168.5°C. May explode on rapid heating.

Color/Form

PALE YELLOW CRYSTALS (LONG BLADES) FROM GLACIAL ACETIC ACID OR WATER
LIGHT YELLOW PRISMS FROM ALCOHOL

XLogP3

0.7

Density

0.868 (NTP, 1992)
0.868

Melting Point

335.3 °F (NTP, 1992)
170.0 °C
168.5 °C (CAPILLARY); 170.5-171 °C (HOT STAGE)

UNII

7O50LKL2G8

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (91.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

141-84-4
6913-23-1

Wikipedia

Rhodanine

Methods of Manufacturing

REACTION OF SODIUM CHLOROACETATE WITH AMMONIUM DITHIOCARBAMATE

General Manufacturing Information

4-Thiazolidinone, 2-thioxo-: ACTIVE

Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS...SHOULD BE STORED IN A COOL, WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED...

Dates

Modify: 2023-08-15

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